Triamcinolone Demonstrates Intermediate Anti-Inflammatory Potency with Zero Mineralocorticoid Activity
Triamcinolone exhibits an intermediate anti-inflammatory potency of 5 relative to hydrocortisone (cortisol = 1), distinguishing it from prednisolone (potency 4) and dexamethasone (potency 30). Crucially, it possesses no measurable mineralocorticoid activity (0), in contrast to prednisolone (0.8) and methylprednisolone (0.5) .
| Evidence Dimension | Anti-inflammatory Potency and Mineralocorticoid Activity |
|---|---|
| Target Compound Data | Anti-inflammatory potency: 5; Mineralocorticoid activity: 0 |
| Comparator Or Baseline | Prednisolone: Anti-inflammatory potency 4, Mineralocorticoid 0.8; Dexamethasone: Anti-inflammatory potency 30, Mineralocorticoid 0; Methylprednisolone: Anti-inflammatory potency 5, Mineralocorticoid 0.5; Hydrocortisone: Baseline potency 1, Mineralocorticoid 1 |
| Quantified Difference | Triamcinolone potency is 25% greater than prednisolone (5 vs 4), but 83% lower than dexamethasone (5 vs 30). Mineralocorticoid activity is 0 for triamcinolone vs 0.8 for prednisolone (absolute difference 0.8). |
| Conditions | In vitro experimental data; values expressed relative to cortisol (cortisol = 1) |
Why This Matters
The combination of intermediate anti-inflammatory potency and complete lack of mineralocorticoid activity makes triamcinolone a targeted choice when sodium retention and fluid balance are clinical concerns, offering a distinct advantage over prednisolone or methylprednisolone.
- [1] PMC5216559. Table 3. Equivalent glucocorticoid dose, potency relative to hydrocortisone (cortisol) (anti-inflammatory activity), potency relative to hydrocortisone (cortisol) (mineralocorticoid activity). Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC5216559/table/Tab3/ View Source
